Isopropyl 2-oxoindoline-5-carboxylate
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Overview
Description
Isopropyl 2-oxoindoline-5-carboxylate is a chemical compound belonging to the indole derivative family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indoline core with an isopropyl ester group at the 5-position and a keto group at the 2-position, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
Isopropyl 2-oxoindoline-5-carboxylate is a chemical compound that has been studied for its potential biological activity. Similar compounds, such as other indole derivatives, have been found to interact with various targets, including enzymes like caspases, and proteins involved in cellular apoptotic pathways .
Mode of Action
It can be inferred from related studies that indole derivatives may interact with their targets, leading to changes in cellular processes . For example, some indole derivatives have been shown to induce apoptosis, a form of programmed cell death .
Biochemical Pathways
Related compounds, such as other indole derivatives, have been found to influence various biochemical pathways, including those involved in cell cycle regulation and apoptosis .
Result of Action
Related compounds, such as other indole derivatives, have been found to exhibit notable cytotoxicity toward various human cancer cell lines .
Biochemical Analysis
Biochemical Properties
Isopropyl 2-oxoindoline-5-carboxylate, like other indole derivatives, plays a crucial role in biochemical reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are being studied. Preliminary research suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isopropyl 2-oxoindoline-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of isatin with isopropyl alcohol in the presence of an acid catalyst to form the desired ester. The reaction conditions often involve refluxing the mixture to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the keto group can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ester group.
Major Products Formed:
Oxidation: Oxidized indoline derivatives.
Reduction: 2-hydroxyindoline-5-carboxylate.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Scientific Research Applications
Isopropyl 2-oxoindoline-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Indole-2-carboxylate: Shares the indole core but lacks the isopropyl ester group.
2-oxoindoline-3-carboxylate: Similar structure but with the carboxylate group at the 3-position.
Isopropyl indole-5-carboxylate: Similar ester group but without the keto group at the 2-position.
Uniqueness: Isopropyl 2-oxoindoline-5-carboxylate is unique due to the combination of the keto group and the isopropyl ester, which provides distinct reactivity and biological activity. This combination allows for specific interactions with enzymes and receptors that are not possible with other similar compounds.
Properties
IUPAC Name |
propan-2-yl 2-oxo-1,3-dihydroindole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-7(2)16-12(15)8-3-4-10-9(5-8)6-11(14)13-10/h3-5,7H,6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZMSXPZIQRZMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC2=C(C=C1)NC(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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